molecular formula C15H17NO3 B6097579 N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylfuran-2-carboxamide

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylfuran-2-carboxamide

Cat. No.: B6097579
M. Wt: 259.30 g/mol
InChI Key: IDTLZLORFXVPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylfuran-2-carboxamide is a synthetic compound with a complex structure that includes a furan ring, a hydroxy group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylfuran-2-carboxamide typically involves the reaction of N-methylfuran-2-carboxamide with 1-hydroxy-1-phenylpropan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of halogenated derivatives of the furan ring.

Scientific Research Applications

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylfuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide
  • N-(1-hydroxy-1-phenylpropan-2-yl)benzamide
  • N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylacetamide

Uniqueness

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylfuran-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of the hydroxy, phenyl, and furan groups allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-11(14(17)12-7-4-3-5-8-12)16(2)15(18)13-9-6-10-19-13/h3-11,14,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTLZLORFXVPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.